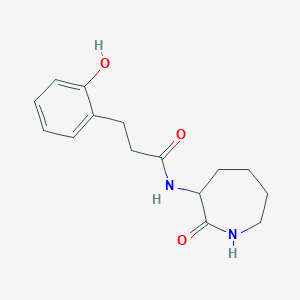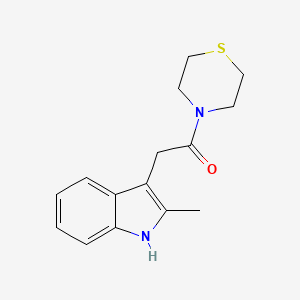
2-(2-methyl-1H-indol-3-yl)-1-thiomorpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-indol-3-yl)-1-thiomorpholin-4-ylethanone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a thiomorpholine derivative of indole, which is a heterocyclic aromatic organic compound.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-1-thiomorpholin-4-ylethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the NS5B polymerase enzyme.
Biochemical and Physiological Effects:
2-(2-methyl-1H-indol-3-yl)-1-thiomorpholin-4-ylethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated its ability to reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methyl-1H-indol-3-yl)-1-thiomorpholin-4-ylethanone in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 2-(2-methyl-1H-indol-3-yl)-1-thiomorpholin-4-ylethanone. One direction is to further investigate its potential as a drug delivery system, particularly for the treatment of central nervous system (CNS) disorders. Another direction is to explore its potential as a pesticide or fungicide for agricultural applications. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis and modification of this compound may lead to the development of new materials for electronic and optoelectronic applications.
Synthesis Methods
The synthesis of 2-(2-methyl-1H-indol-3-yl)-1-thiomorpholin-4-ylethanone can be achieved by the reaction of 2-methyl-1H-indole-3-carbaldehyde with thiomorpholine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding thiomorpholine derivative using sodium borohydride.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-1-thiomorpholin-4-ylethanone has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been tested for its ability to control plant diseases and pests. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-13(12-4-2-3-5-14(12)16-11)10-15(18)17-6-8-19-9-7-17/h2-5,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJAGGMCOYIQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
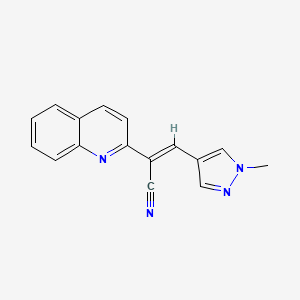
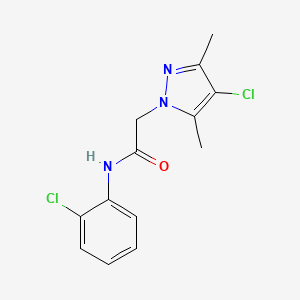
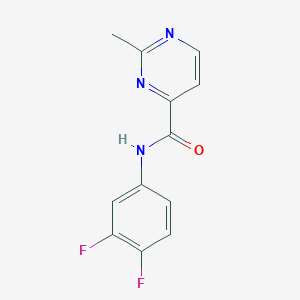
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
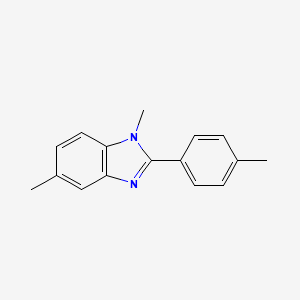
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
